Tigecycline mesylate
Overview
Description
GAR-936 mesylate, also known as tigecycline mesylate, is a broad-spectrum glycylcycline antibiotic. It is a derivative of minocycline and belongs to the tetracycline class of antibiotics. GAR-936 mesylate is known for its efficacy against a wide range of Gram-positive and Gram-negative bacteria, including those resistant to other antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GAR-936 mesylate involves multiple steps, starting from minocyclineThe reaction conditions typically involve the use of tert-butylamine and other reagents under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of GAR-936 mesylate follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, involving rigorous quality control measures. The final product is often crystallized and purified to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
GAR-936 mesylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of GAR-936 mesylate, each with potentially different biological activities .
Scientific Research Applications
GAR-936 mesylate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycylcycline antibiotics.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Applied in the treatment of infections caused by multi-drug resistant bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecalis
Industry: Utilized in the development of new antibiotics and antimicrobial agents.
Mechanism of Action
GAR-936 mesylate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome. This prevents the incorporation of amino acid residues into elongating peptide chains, effectively halting protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Minocycline: The parent compound of GAR-936 mesylate.
Doxycycline: Another tetracycline antibiotic with a similar mechanism of action.
Tetracycline: The original compound from which many derivatives, including GAR-936 mesylate, are synthesized
Uniqueness
GAR-936 mesylate is unique due to its broad-spectrum activity and efficacy against antibiotic-resistant bacteria. Its structural modifications, particularly the addition of the glycylamido group, enhance its binding affinity to the bacterial ribosome and reduce susceptibility to common resistance mechanisms .
Properties
IUPAC Name |
(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N5O8.CH4O3S/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36;1-5(2,3)4/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35);1H3,(H,2,3,4)/t12-,14-,21-,29-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMALYUMKBOEGR-KXLOKULZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H43N5O11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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